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Compound of Interest

Compound Name: 3-Propylphenol

Cat. No.: B1220475 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 3-Propylphenol, providing essential structural information for

researchers, scientists, and professionals in drug development.

This technical guide offers a comprehensive overview of the spectroscopic data for 3-
Propylphenol (C₉H₁₂O), a significant organic compound in various research and industrial

applications. The following sections detail the characteristic signals and fragments observed in

¹H NMR, ¹³C NMR, IR, and MS analyses, presented in clearly structured tables for ease of

comparison. Furthermore, detailed experimental protocols for acquiring this data are provided,

alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the proton (¹H) and

carbon-13 (¹³C) NMR data for 3-Propylphenol.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Propylphenol exhibits distinct signals corresponding to the

aromatic, benzylic, methylene, and methyl protons. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

Aromatic Protons 6.6 - 7.2 Multiplet -

Phenolic Hydroxyl 4.5 - 5.5 Singlet (broad) -

Benzylic Protons (-

CH₂-)
2.51 Triplet 7.6

Methylene Protons (-

CH₂-)
1.62 Sextet 7.5

Methyl Protons (-CH₃) 0.93 Triplet 7.4

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the 3-
Propylphenol molecule.

Carbon Assignment Chemical Shift (ppm)

C-OH (C1) 154.9

C-H (C5) 129.5

C-propyl (C3) 141.5

C-H (C4) 121.3

C-H (C6) 120.3

C-H (C2) 115.9

Benzylic Carbon (-CH₂) 38.1

Methylene Carbon (-CH₂) 24.8

Methyl Carbon (-CH₃) 14.0

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-Propylphenol shows

characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3600-3200 (broad) O-H stretch Phenolic Hydroxyl

3100-3000 C-H stretch Aromatic

2960-2850 C-H stretch Alkyl (propyl group)

1600, 1585, 1470 C=C stretch Aromatic Ring

1465 C-H bend Alkyl (propyl group)

1230 C-O stretch Phenol

880-750 C-H out-of-plane bend Aromatic

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 3-Propylphenol shows a

molecular ion peak and several characteristic fragment ions.[1]

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance

136 [C₉H₁₂O]⁺ Molecular Ion (M⁺)[1]

108 [M - C₂H₄]⁺
Loss of ethene via McLafferty

rearrangement

107 [M - C₂H₅]⁺
Benzylic cleavage, loss of an

ethyl radical[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 3-Propylphenol in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is

typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-

250 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

As 3-Propylphenol is a liquid at room temperature, the neat liquid can be analyzed directly.

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the clean salt plates.
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Place the sample-loaded plates in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans

to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of 3-Propylphenol in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS)

for separation and purification.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Propylphenol.
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Caption: General workflow for spectroscopic analysis of 3-Propylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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